molecular formula C9H15NO3 B11906187 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid CAS No. 876506-41-1

1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B11906187
CAS No.: 876506-41-1
M. Wt: 185.22 g/mol
InChI Key: WURNSGVWHHRRLF-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[45]decane-4-carboxylic acid is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino alcohol with a cyclic ketone can lead to the formation of the spirocyclic structure. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid can be compared with other similar spirocyclic compounds, such as:

    1-Oxa-4-azaspiro[4.5]decane: A structurally related compound with similar reactivity but lacking the carboxylic acid functional group.

    1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with two oxygen atoms in the ring structure, offering different chemical properties and applications.

    1-Oxa-9-azaspiro[5.5]undecane: A larger spirocyclic compound with an extended ring system, providing unique structural and functional characteristics.

The uniqueness of 1-Oxa-4-azaspiro[4

Properties

CAS No.

876506-41-1

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-oxa-4-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-8(12)10-6-7-13-9(10)4-2-1-3-5-9/h1-7H2,(H,11,12)

InChI Key

WURNSGVWHHRRLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)O

Origin of Product

United States

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